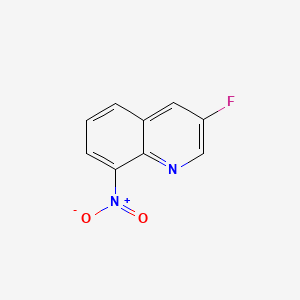

3-Fluoro-8-nitroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H5FN2O2 and its molecular weight is 192.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. How can researchers optimize the nitration of 3-fluoroquinoline to synthesize 3-Fluoro-8-nitroquinoline with high regioselectivity?

Basic Research Question

Methodological Answer:

Nitration of fluoroquinoline precursors requires precise control of reaction conditions. For analogous compounds like 8-Fluoro-6-methyl-5-nitroquinoline, nitrating agents (e.g., tert-butyl nitrite or concentrated HNO₃) and catalysts (e.g., Pd²⁺ salts) enhance regioselectivity at specific ring positions . Key parameters include:

- Temperature: Maintain 80–130°C to balance reaction rate and by-product suppression.

- Catalysts: Bivalent palladium salts improve nitro group orientation by stabilizing transition states.

- Monitoring: Use HPLC or TLC to track reaction progress and confirm product purity.

Validate regioselectivity via ¹⁹F NMR to detect fluorine’s electronic effects on nitro positioning .

Q. What computational methods are suitable for predicting the electronic effects of fluorine and nitro substituents on this compound's reactivity?

Advanced Research Question

Methodological Answer:

Density Functional Theory (DFT) simulations, such as those based on the B3LYP functional, model electron density and kinetic-energy distributions to predict substituent effects . Steps include:

Geometry Optimization: Use software (e.g., Gaussian) to minimize energy states.

Electrostatic Potential Mapping: Identify electron-deficient regions (e.g., nitro groups acting as electrophilic centers).

Reactivity Analysis: Compare Fukui indices to assess nucleophilic/electrophilic sites.

DFT-derived data align with experimental observations, such as nitration regioselectivity in fluoroquinolines .

Q. What analytical techniques are essential for confirming the structure of this compound?

Basic Research Question

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- ¹H/¹³C/¹⁹F NMR: Confirm substituent positions via coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₉H₄FN₂O₂) with <2 ppm error.

- X-ray Crystallography: Resolve bond angles and dihedral planes, as demonstrated for structurally similar N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .

Cross-reference with PubChem or DSSTox databases for spectral consistency .

Q. How can researchers assess the antimicrobial potential of this compound derivatives?

Advanced Research Question

Methodological Answer:

Follow NIH preclinical guidelines for reproducibility :

In Vitro Assays:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Studies: Quantify bactericidal kinetics over 24 hours.

Mechanistic Studies:

- DNA Gyrase Inhibition: Use supercoiling assays to evaluate enzyme targeting, a common mode of quinolone antibiotics .

Cytotoxicity Screening: Compare IC₅₀ values in mammalian cells (e.g., HEK293) to ensure selectivity.

Q. How to resolve contradictions in reported regioselectivity during nitration of fluoroquinoline precursors?

Advanced Research Question

Methodological Answer:

Address discrepancies through:

- Conditional Replication: Vary solvents (e.g., H₂SO₄ vs. acetic acid) and nitrating agents to isolate influencing factors .

- Isotopic Labeling: Use ¹⁵N-labeled HNO₃ to trace nitro group incorporation via NMR or MS.

- Computational Validation: Apply DFT to compare activation energies for competing nitration pathways .

For example, steric hindrance from fluorine at position 3 may disfavor nitro addition at adjacent positions, explaining divergent results in literature .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

Basic Research Question

Methodological Answer:

- Stepwise Functionalization: Introduce fluorine before nitration to avoid competing halogenation .

- Purification Techniques: Use column chromatography with silica gel (hexane/EtOAc gradient) to isolate the target compound.

- Reaction Quenching: Rapid cooling post-nitration minimizes decomposition of nitro intermediates .

Q. How does the fluorine substituent influence the photophysical properties of this compound?

Advanced Research Question

Methodological Answer:

Fluorine’s electronegativity alters conjugation and stability:

- UV-Vis Spectroscopy: Compare λₘₐₓ shifts in fluorinated vs. non-fluorinated analogs to assess π-π* transitions.

- Fluorescence Quenching: Nitro groups typically reduce emission intensity, but fluorine may enhance rigidity, as seen in 8-Fluoro-4-hydrazinoquinoline derivatives .

- Computational Analysis: Calculate HOMO-LUMO gaps using DFT to correlate with experimental absorbance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to potential mutagenicity (analogous to 8-Chloro-4-hydroxyquinoline derivatives) .

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .

- Storage: Keep in amber vials at RT, away from light, to prevent nitro group degradation .

属性

CAS 编号 |

236093-08-6 |

|---|---|

分子式 |

C9H5FN2O2 |

分子量 |

192.15 g/mol |

IUPAC 名称 |

3-fluoro-8-nitroquinoline |

InChI |

InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H |

InChI 键 |

FTSQENVATJUJTE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。